3-(Hydrazinylmethyl)quinoline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

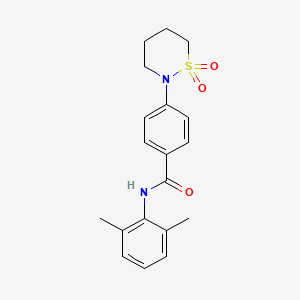

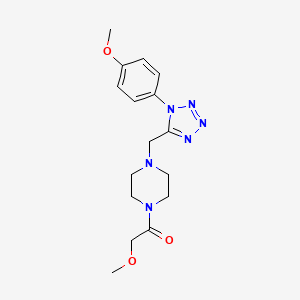

3-(Hydrazinylmethyl)quinoline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 and a molecular weight of 246.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-(Hydrazinylmethyl)quinoline dihydrochloride, often involves reactions with α,β-unsaturated aldehydes . A common method is the Skraup and Doebner–Miller reactions, which use α,β-unsaturated aldehydes and substituted anilines . Heteropolyacids, like phosphotungstic acid, are often used as catalysts .Molecular Structure Analysis

The molecular structure of 3-(Hydrazinylmethyl)quinoline dihydrochloride consists of a quinoline ring attached to a hydrazinylmethyl group . The quinoline ring is a heterocyclic compound, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline derivatives can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules . These transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications

Synthesis and Structural Studies

Hydrazone and Pyrazoloquinoline Derivatives : Hydrazone derivatives show a broad range of biological activities. Pyrazoloquinoline derivatives, synthesized from arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, exhibit antimicrobial and antiviral activities. These derivatives have potential value due to their biological activities (Kumara et al., 2016).

Quinoxaline Derivatives Synthesis : Novel quinoxalines synthesized from 2-hydrazino-3-chloroquinoxaline demonstrated antimicrobial activity. These compounds represent a new class of biologically active molecules (Soliman & Amer, 2012).

Quinoline-3-Carbonitrile Derivatives : Sixty-three new quinoline-3-carbonitrile derivatives were synthesized, showing significant antimicrobial activities and potential as DNA-gyrase inhibitors (El-Gamal et al., 2018).

Biological and Pharmacological Applications

Antitumor Activity of Pyrrolone and Pyridazinone Derivatives : Synthesis of quinoline derivatives bearing a 2(3H)-furanone scaffold, evaluated for in vitro antitumor activity, demonstrated satisfactory results against breast and colon tumors (El‐Helw & Hashem, 2020).

Antituberculosis Activity of Quinoline Hydrazone Ligands : Quinoline hydrazone ligands and their Zn(II) complexes showed very good antituberculosis activity, highlighting their potential as new agents against tuberculosis (Mandewale et al., 2016).

Antibacterial and Antituberculosis Properties of Quinoline Derivatives : New series of quinoline derivatives synthesized from 2-trifluoromethyl aniline exhibited very good antibacterial and antituberculosis activities, indicating their potential as therapeutic agents (Eswaran et al., 2010).

Other Applications

Corrosion Inhibition Properties : Quinoline derivatives were studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution, demonstrating their potential in materials science applications (Lgaz et al., 2017).

Photovoltaic Properties in Organic–Inorganic Photodiode Fabrication : Quinoline derivatives were used in the fabrication of organic–inorganic photodiode, showcasing their application in the field of renewable energy and electronics (Zeyada et al., 2016).

Anti-Cancer Activity of Hydrazide Derivatives : Hydrazide derivatives incorporating a quinoline moiety showed significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines (Bingul et al., 2016).

Future Directions

The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . There is also a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives.

properties

IUPAC Name |

quinolin-3-ylmethylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-13-7-8-5-9-3-1-2-4-10(9)12-6-8;;/h1-6,13H,7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINQNBNLOBJGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2830780.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)

![N-(3-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2830788.png)

![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830790.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)